molecular formula C6H3BrCl2INO B1375674 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine CAS No. 1305324-56-4

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

Cat. No. B1375674
M. Wt: 382.81 g/mol
InChI Key: DELIJYMGNUJWKI-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is a chemical compound with the empirical formula C6H3BrCl2INO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is represented by the SMILES string COc1c (Cl)c (Cl)c (I)nc1Br . The InChI key is DELIJYMGNUJWKI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine include its empirical formula C6H3BrCl2INO and molecular weight 382.81 . It is a solid form .

Scientific Research Applications

Precursor for Pyridyne Generation

Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for generating substituted 2,3-pyridyne, which reacts regioselectively with certain compounds like 2-methoxyfuran. This research highlights the potential of similar halogenated pyridines, including 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine, in synthesizing pyridyne intermediates for chemical reactions (Walters, Carter, & Banerjee, 1992).

Reactions with Aqueous Hydrochloric Acid

Hertog and Bruyn (2010) explored the behavior of bromo-derivatives of ethoxypyridine, closely related to 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine, in aqueous hydrochloric acid. This research provides insights into the reaction patterns of such compounds, which can be useful in various chemical syntheses (Hertog & Bruyn, 2010).

Role in Aminations Involving Pyridyne Intermediates

Pieterse and Hertog (2010) studied the amination of halopyridines, presuming the involvement of a pyridyne intermediate. This research might shed light on the behavior of 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine in similar reactions, especially considering its structural similarities (Pieterse & Hertog, 2010).

Safety And Hazards

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine is classified as Acute Tox. 3 Oral . It is non-combustible and is considered a toxic hazardous material or a hazardous material causing chronic effects . The safety information includes the signal word “Danger” and the hazard statement "H301" . The precautionary statements are "P301 + P310" .

properties

IUPAC Name

2-bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2INO/c1-12-4-2(8)3(9)6(10)11-5(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELIJYMGNUJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(N=C1Br)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251887
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine

CAS RN

1305324-56-4
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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